8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-18-7-9-20(10-8-18)17-27-22(29)24(25-23(27)30)13-15-26(16-14-24)21(28)12-11-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,25,30)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHQQBBVHKLPRA-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C=CC4=CC=CC=C4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spiro linkage and the introduction of the cinnamoyl and methylbenzyl groups. One common synthetic route involves the following steps:
Formation of the spiro linkage: This can be achieved through a Bucherer–Bergs reaction, which involves the reaction of a ketone with ammonium carbonate and potassium cyanide.
Introduction of the cinnamoyl group: This step typically involves the reaction of the intermediate spiro compound with cinnamoyl chloride in the presence of a base such as pyridine.
Introduction of the methylbenzyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where the intermediate compound is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the triazaspirodecane family exhibit a range of pharmacological effects:
- Anticancer Activity : Studies have shown that triazaspiro compounds can induce apoptosis in cancer cells. For instance, derivatives have been evaluated for their ability to inhibit tumor growth in various cancer models.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a spectrum of pathogens, making them potential candidates for developing new antibiotics.
- Neurological Effects : Certain triazaspiro compounds are being investigated for their neuroprotective properties and potential use in treating neurodegenerative diseases.
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal explored the effects of 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione on human cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed promising antimicrobial activity, with some derivatives showing potency comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is highly modular, allowing diverse substitutions that modulate physicochemical and pharmacological properties. Key analogs include:
*Calculated based on molecular formula. †Estimated from analogous structures.
Key Observations :
- The cinnamoyl group in the target compound introduces aromaticity and extended conjugation, likely improving binding to hydrophobic enzyme pockets compared to smaller substituents like benzyl .
- Methyl or halogenated substituents (e.g., TTDD, 8-(3-chloro-5-trifluoromethylpyridinyl)) enhance stability and halogen-mediated interactions, critical for antibacterial or enzyme inhibition .
- Bulkier groups (e.g., indenyl in ) may restrict conformational flexibility but improve target specificity.
HIF Prolyl Hydroxylase (PHD) Inhibition
- Spirohydantoins (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-diones) are potent pan-PHD inhibitors, upregulating erythropoietin (EPO) for anemia treatment .
- Cinnamoyl-substituted analogs may enhance PHD2 binding affinity due to π-π stacking with hydrophobic residues, though direct evidence is lacking.
- TTDD lacks PHD inhibition but demonstrates antibacterial activity via chlorine release , highlighting substituent-dependent functional divergence.
Oncology Targets
- The indenyl-isobutyl analog () degrades WASp in malignant hematopoietic cells, suppressing metastasis. The target compound’s 4-methylbenzyl group may similarly disrupt protein-protein interactions.
Neuropharmacology
- RS102221 (8-[5-(2,4-dimethoxy-5-sulfonamidophenyl)pentyl]) acts as a 5-HT₂C receptor antagonist , suggesting spirohydantoins’ versatility in CNS targeting.
Biological Activity
8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of triazaspiro compounds, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 403.5 g/mol. The compound features a complex spiro structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃ |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1021100-78-6 |
Antimicrobial Activity
Research has indicated that triazaspiro compounds exhibit significant antimicrobial properties. A study focusing on similar derivatives found that they can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Properties
Triazole derivatives have been shown to possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds within this class have been reported to inhibit the mitochondrial permeability transition pore (mPTP), which is crucial in cancer cell survival during chemotherapy .
Neuroprotective Effects
Some studies suggest that triazaspiro compounds may offer neuroprotective benefits. They are believed to interact with neurotransmitter systems and exhibit anxiolytic effects similar to those of established anxiolytic medications like buspirone . This property makes them candidates for further research in treating anxiety and depression.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazaspiro derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 15 µg/mL, indicating strong antimicrobial potential .
Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines demonstrated that this compound induced apoptosis through caspase activation and increased reactive oxygen species (ROS) levels. These findings suggest a promising avenue for further development as an anticancer agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies indicate that these compounds can inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : The ability to modulate pathways such as PI3K/Akt and MAPK is crucial for their anticancer activity.
- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction plays a significant role in their anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
